molecular formula C17H20N4O3 B2844007 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 1903356-08-0

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2844007
CAS RN: 1903356-08-0
M. Wt: 328.372
InChI Key: SNWWUSJRPUSILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Receptor Antagonism

One of the primary areas of research related to similar compounds involves understanding their molecular interactions, particularly as antagonists to specific receptors. For instance, the study of SR141716 (a cannabinoid receptor antagonist) through conformational analysis and pharmacophore modeling provides a methodological framework that could be applicable. These studies employ techniques like radioligand binding analyses, comparative molecular field analysis (CoMFA), and 3D-quantitative structure-activity relationship (QSAR) models to understand how certain conformations and electrostatic characteristics influence receptor binding and antagonist activity (Shim et al., 2002).

Anticancer and Antimicrobial Applications

The synthesis and molecular docking studies of heterocyclic compounds, which include elements like oxazole, pyrazoline, and pyridine, have shown significant promise in anticancer and antimicrobial applications. These compounds are evaluated for their efficacy against various cancer cell lines and pathogenic strains, suggesting a potential research avenue for similar compounds in drug discovery and development (Katariya et al., 2021).

Synthetic Methodologies

Research into the synthetic methodologies of related heterocyclic compounds reveals innovative approaches to create compounds with potential biological activities. For example, the synthesis of pyrazolo[4,3-c]cinnolin-1-yl derivatives through condensation reactions provides insights into the chemical synthesis techniques that could be applied to similar complex molecules (Bawa et al., 2010).

Pharmacokinetic Improvements

Investigations into formulation strategies to improve the solubility and bioavailability of poorly water-soluble compounds are crucial for drug development. Studies on formulations that prevent precipitation upon dilution and improve in vivo exposure offer valuable insights for similar research applications, potentially enhancing the pharmacokinetic profiles of drug candidates (Burton et al., 2012).

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-12-4-2-5-15(18-12)24-13-6-8-20(11-13)17(22)14-10-16-21(19-14)7-3-9-23-16/h2,4-5,10,13H,3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWWUSJRPUSILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=NN4CCCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.